2-(Aminomethyl)-5-fluoroaniline
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Overview
Description
2-(Aminomethyl)-5-fluoroaniline is an organic compound with the molecular formula C7H9FN2 It features an aniline structure substituted with an aminomethyl group at the second position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 5-fluoroaniline, undergoes nitration to form 5-fluoro-2-nitroaniline. This intermediate is then reduced to 2-amino-5-fluoroaniline.
Aminomethylation: The 2-amino-5-fluoroaniline is subjected to aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, or reduce other functional groups present in derivatives of this compound.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation reagents, nitrating mixtures, and sulfonation agents are used under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Aminomethyl)-5-fluoroaniline finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-fluoroaniline exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids, altering their function or activity.
Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)aniline: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluoro-2-nitroaniline: An intermediate in the synthesis of 2-(Aminomethyl)-5-fluoroaniline, with distinct chemical behavior due to the nitro group.
2-(Aminomethyl)-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position, leading to different chemical and biological properties.
Properties
CAS No. |
733736-89-5 |
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Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 |
InChI Key |
MNTHXTVSTMCXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CN |
Origin of Product |
United States |
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